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2,2'-O-Cyclouridine - 2390200-32-3

2,2'-O-Cyclouridine

Catalog Number: EVT-7907392
CAS Number: 2390200-32-3
Molecular Formula: C9H10N2O5
Molecular Weight: 226.19 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

2,2'-O-Cyclouridine is a cyclic nucleoside derivative of uridine, characterized by the formation of a bond between the 2' hydroxyl group and the oxygen atom at the 2 position of the uracil base. This unique structure alters its chemical properties and biological activity compared to linear nucleosides. 2,2'-O-Cyclouridine is primarily studied for its potential applications in biochemistry and molecular biology, particularly in the synthesis of modified nucleotides and oligonucleotides.

Source

The compound can be synthesized from uridine and related nucleosides through various chemical methods involving cyclization reactions. It is also found in specific biological contexts as a modified nucleoside.

Classification

2,2'-O-Cyclouridine belongs to the class of cyclic nucleosides, which are characterized by their cyclic sugar moiety. It is classified as a pyrimidine nucleoside due to its uracil base structure.

Synthesis Analysis

Methods

The synthesis of 2,2'-O-Cyclouridine typically involves the cyclization of uridine derivatives. One common method includes treating uridine with ethylene carbonate under elevated temperatures (approximately 130°C) to facilitate the formation of the cyclic structure. This reaction can yield significant amounts of 2,2'-O-Cyclouridine with relatively simple isolation techniques .

Another approach involves using protected nucleosides, where specific functional groups are temporarily masked to allow selective reactions that lead to cyclization. For instance, a study reported synthesizing isotopically labeled derivatives of 2,2'-O-Cyclouridine through a series of reactions involving nucleophilic attacks and rearrangements .

Technical Details

  • Reagents: Ethylene carbonate, sodium hydroxide, various solvents (e.g., dimethylformamide).
  • Conditions: Elevated temperatures (110-140°C) and controlled pH adjustments.
  • Yield: Generally high yields are reported with efficient purification methods such as silica gel chromatography.
Molecular Structure Analysis

Structure

The molecular structure of 2,2'-O-Cyclouridine features a five-membered ring formed by the cyclization of the 2' hydroxyl group with the oxygen atom at the 2 position of uracil. This unique arrangement influences its conformational dynamics and stability.

Data

  • Molecular Formula: C₉H₁₁N₃O₅
  • Molecular Weight: Approximately 229.20 g/mol
  • Crystallographic Data: The crystal structure has been analyzed, revealing insights into the conformational changes induced by cyclization .
Chemical Reactions Analysis

Reactions

2,2'-O-Cyclouridine participates in various chemical reactions typical of nucleosides:

  1. Phosphorylation Reactions: It can be phosphorylated to form nucleotide analogs.
  2. Glycosylation Reactions: The cyclic structure allows for unique glycosylation patterns compared to linear nucleosides.
  3. Degradation Reactions: Under acidic conditions, it can degrade to yield simpler nucleotides or other products .

Technical Details

The reactivity of 2,2'-O-Cyclouridine is influenced by its cyclic nature, often leading to regioselective reactions that are advantageous for synthetic applications.

Mechanism of Action

Process

The mechanism by which 2,2'-O-Cyclouridine exerts its biological effects typically involves its incorporation into RNA strands or its interaction with enzymes involved in nucleic acid metabolism. Its unique structure may enhance binding affinity or alter enzymatic activity compared to standard uridine.

Data

Studies indicate that modifications at the sugar moiety can significantly affect the kinetics of enzymatic reactions involving RNA polymerases and ribonucleases .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white crystalline solid.
  • Solubility: Soluble in water and common organic solvents.
  • Melting Point: Specific melting point data may vary based on purity but generally falls within standard ranges for nucleosides.

Chemical Properties

  • Stability: Generally stable under neutral pH but may degrade under extreme acidic or basic conditions.
  • Reactivity: Exhibits reactivity typical of nucleosides, including phosphorylation and hydrolysis.

Relevant analyses have shown that its cyclic nature contributes to unique stability profiles compared to linear counterparts .

Applications

Scientific Uses

  1. Nucleotide Synthesis: Used as a precursor in synthesizing modified nucleotides for research purposes.
  2. RNA Research: Its incorporation into RNA molecules allows for studying structural and functional aspects of RNA.
  3. Therapeutic Development: Investigated for potential applications in antiviral therapies due to its modified structure that may enhance efficacy against certain pathogens.
Introduction to Cyclonucleosides in Modern Biochemistry

Conformational Constraints in Nucleoside Analog Design

The defining feature of 2,2'-O-cyclouridine is its structurally enforced glycosidic bond geometry, which profoundly influences its interaction with nucleoside-processing enzymes. Nuclear magnetic resonance (NMR) studies in dimethyl sulfoxide (DMSO) and deuterium oxide (D~2~O) reveal a striking divergence between its solution conformation and the conformation observed in crystalline states. While X-ray crystallography identifies a C4'-endo sugar pucker (pseudorotational phase angle P=212° to 233°) in the solid state, solution studies demonstrate a predominant C1'-exo conformation (P=130° to 138°) [2]. This conformational dichotomy underscores the profound influence of the environment on nucleoside geometry and highlights the compound's value as a probe for studying environmental effects on conformation.

The rigid bicyclic structure of 2,2'-O-cyclouridine effectively locks the glycosidic torsion angle (χ) within a narrow range, eliminating the natural syn-anti equilibrium observed in unmodified nucleosides. This constraint has significant implications for molecular recognition by enzymes that process nucleosides. Kinases, polymerases, and phosphorylases often exhibit strong conformational preferences – for instance, many kinases favor a "south" (C2'-endo) sugar pucker for efficient phosphorylation, while polymerases may require a "north" (C3'-endo) conformation for nucleotide incorporation [3]. By restricting conformational flexibility, 2,2'-O-cyclouridine serves as an exquisite molecular probe for investigating these enzymatic preferences and designing analogues with optimized binding characteristics. This principle extends to double-headed nucleosides, where conformational rigidity similarly enables precise orientation of nucleobases for targeted molecular interactions [5].

Table 2: Conformational Parameters of 2,2'-O-Cyclouridine in Different States

CharacteristicCrystalline StateSolution StateBiological Significance
Sugar PuckerC4'-endoC1'-exoDetermines enzyme recognition
Pseudorotational Angle (P)212°-233°130°-138°Impacts backbone geometry in mimics
Glycosidic Bond FlexibilityRestrictedRestrictedControls base positioning
Rotamer DistributionFixedFixed but distinct from crystalAffects H-bonding capabilities

Historical Evolution of Cyclonucleoside Therapeutics

The therapeutic journey of cyclonucleosides originated with the discovery of spongouridine and spongothymidine from the Caribbean sponge Tethya crypta in the early 1950s [3]. These naturally occurring arabinose nucleosides (where the C2'-OH group is inverted compared to ribose) demonstrated unprecedented biological activities, igniting interest in sugar-modified nucleoside analogues. This discovery directly catalyzed the development of synthetic arabinonucleosides, notably cytarabine (Ara-C) and vidarabine (Ara-A). Ara-C, approved in 1969, became a cornerstone in leukemia treatment (particularly acute myeloid leukemia) by inhibiting DNA polymerase after intracellular conversion to its triphosphate form [3] [7].

The development of 2,2'-O-cyclouridine emerged from systematic structure-activity relationship studies exploring the biochemical consequences of bridging the 2'-oxygen to the base. Early research recognized its unique potential as a uridine phosphorylase inhibitor [8]. This enzyme plays a crucial role in pyrimidine salvage pathways, and its inhibition represents a strategic approach to potentiate the activity of antitumor pyrimidine nucleosides by preventing their catabolic breakdown. While not developed as a standalone therapeutic, 2,2'-O-cyclouridine has served as a precursor to bioactive nucleosides and a conformational template for designing analogues with improved metabolic stability and target affinity. Its structural framework has informed the design of numerous antiviral and anticancer nucleoside analogues, highlighting the enduring impact of cyclonucleoside chemistry in medicinal development.

Table 3: Historical Development Timeline of Key Cyclonucleoside-Related Compounds

Time PeriodCompound/ClassSource/TypeTherapeutic Significance
Early 1950sSpongouridine/SpongothymidineMarine sponge (Tethya crypta)First natural arabinonucleosides
1960sCytarabine (Ara-C)Synthetic arabinonucleosideApproved 1969 for leukemia therapy
1960sVidarabine (Ara-A)Synthetic arabinonucleosideEarly antiviral (HSV/VZV)
1970s2,2'-O-CyclouridineSynthetic cyclonucleosideUridine phosphorylase inhibitor
1980s-PresentFluorinated CycloanaloguesSynthetic modificationsEnhanced metabolic stability

2,2'-O-Cyclouridine as a Model for Glycosyl Bond Fixation Studies

The structural rigidity of 2,2'-O-cyclouridine makes it an unparalleled model system for investigating glycosidic bond rotational barriers and the energetics of nucleoside conformation. X-ray diffraction analyses reveal that the furanose ring adopts a distorted conformation due to the strain introduced by the anhydro bridge, with the uracil base fixed in a specific orientation relative to the sugar [2] [4]. This fixed geometry provides crucial insights into the conformational requirements for interactions with enzymes like ribonuclease A (RNase A), where hydrolysis specificity depends on precise substrate positioning. The compound's constrained structure has been exploited to study enzymatic transglycosylation mechanisms, particularly those catalyzed by nucleoside 2'-deoxyribosyltransferases (NDTs), enzymes with potential for biocatalytic nucleoside synthesis [7].

Synthetically, 2,2'-O-cyclouridine is accessible via intramolecular cyclization of activated uridine precursors. Modern approaches employ diethylaminosulfur trifluoride (DAST) as a key cyclizing agent, facilitating efficient ether bridge formation under controlled conditions (-20°C in dichloromethane) [4]. Alternative routes involve Vilsmeier-Haack reactions or radical-based methodologies. The synthetic versatility of this molecule is remarkable – the strained ether bridge can be selectively opened under acidic or nucleophilic conditions, enabling its transformation into otherwise challenging derivatives. For example, controlled hydrolysis yields arabinofuranosyluracil analogues, while ammonolysis produces cytidine derivatives, demonstrating its value as a synthetic intermediate. This chemical flexibility underpinned the development of ancitabine, a historical prodrug of cytarabine designed for improved metabolic stability [4] [10]. Recent synthetic innovations include copper(I)-promoted "click" cycloadditions for constructing complex cyclonucleoside architectures inspired by the 2,2'-O-cyclouridine core [4].

Table 4: Key Synthetic Routes and Transformations of 2,2'-O-Cyclouridine

Synthetic ApproachKey Reagents/ConditionsPrimary ProductDownstream Applications
DAST CyclizationDiethylaminosulfur trifluoride, DCM, -20°C2,2'-O-CyclouridineDirect synthesis
Radical CyclizationBlack light, TMS~3~SiH or Bu~3~SnHC-bridged cyclonucleosidesModified bridge analogues
Acid HydrolysisAqueous acid, controlled conditionsArabinofuranosyluracilArabinonucleoside synthesis
AmmonolysisAmmonia/methanol, elevated temperatureArabinofuranosylcytosineCytarabine precursor
Click ChemistryCu(I), sodium ascorbate, azide-alkyneTriazole-bridged analoguesConformationally restricted probes

Properties

CAS Number

2390200-32-3

Product Name

2,2'-O-Cyclouridine

IUPAC Name

5-hydroxy-4-(hydroxymethyl)-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-10-one

Molecular Formula

C9H10N2O5

Molecular Weight

226.19 g/mol

InChI

InChI=1S/C9H10N2O5/c12-3-4-6(14)7-8(15-4)11-2-1-5(13)10-9(11)16-7/h1-2,4,6-8,12,14H,3H2

InChI Key

UUGITDASWNOAGG-UHFFFAOYSA-N

SMILES

C1=CN2C3C(C(C(O3)CO)O)OC2=NC1=O

Canonical SMILES

C1=CN2C3C(C(C(O3)CO)O)OC2=NC1=O

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